molecular formula C14H17NO3 B12898371 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate

2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate

Cat. No.: B12898371
M. Wt: 247.29 g/mol
InChI Key: MJJATISZGHTGHI-UHFFFAOYSA-N
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Description

2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further linked to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate typically involves the reaction of 4-(2,5-Dihydro-1H-pyrrol-1-yl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the ethyl acetate moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is unique due to its combination of a pyrrole ring with a phenoxy group and an ethyl acetate moiety. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[4-(2,5-dihydropyrrol-1-yl)phenoxy]ethyl acetate

InChI

InChI=1S/C14H17NO3/c1-12(16)17-10-11-18-14-6-4-13(5-7-14)15-8-2-3-9-15/h2-7H,8-11H2,1H3

InChI Key

MJJATISZGHTGHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)N2CC=CC2

Origin of Product

United States

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